Hexanedioic acid, polymer with 1,4-butanediol

Catalog No.
S605384
CAS No.
25103-87-1
M.F
C10H20O6
M. Wt
236.26 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexanedioic acid, polymer with 1,4-butanediol

CAS Number

25103-87-1

Product Name

Hexanedioic acid, polymer with 1,4-butanediol

IUPAC Name

butane-1,4-diol;hexanedioic acid

Molecular Formula

C10H20O6

Molecular Weight

236.26 g/mol

InChI

InChI=1S/C6H10O4.C4H10O2/c7-5(8)3-1-2-4-6(9)10;5-3-1-2-4-6/h1-4H2,(H,7,8)(H,9,10);5-6H,1-4H2

InChI Key

RNSLCHIAOHUARI-UHFFFAOYSA-N

SMILES

C(CCC(=O)O)CC(=O)O.C(CCO)CO

Synonyms

1,4-BUTYLENE ADIPATE POLYMER;POLY(1,4-BUTANEDIOL ADIPATE);POLY(1,4-BUTYLENE ADIPATE);POLY(1,4-BUTYLENE ADIPATE), DIOL END-CAPPED;Hexanedioicacid,polymerwith1,4-butanediol;Polybutyleneglycoladipate;BUTANEDIOL/ADIPIC ACID COPOLYMER;POLY(1,4-BUTYLENE AD

Canonical SMILES

C(CCC(=O)O)CC(=O)O.C(CCO)CO

Hexanedioic acid, polymer with 1,4-butanediol, also known as polyhexamethylene adipate (PHA), is a polyester formed by the polymerization of hexanedioic acid (adipic acid) and 1,4-butanediol. It is a synthetic polymer with various applications in scientific research, particularly in material science and biotechnology [].


Molecular Structure Analysis

PHA is a linear polymer with repeating units derived from adipic acid and butanediol. Each repeating unit consists of an ester linkage between the carboxylic acid group of adipic acid and the hydroxyl group of butanediol.

The key features of its structure include:

  • Ester linkages: These linkages provide flexibility and chain mobility to the polymer.
  • Aliphatic chain: The long aliphatic chain contributes to the hydrophobic nature of PHA.

The specific structure can be represented as:

Image of Polyhexamethylene adipate structure


Chemical Reactions Analysis

Synthesis

PHA is typically synthesized by a condensation polymerization reaction. This process involves reacting adipic acid and butanediol under controlled conditions, often with the removal of water as a byproduct. Here's the balanced equation for this reaction:

n HOOC(CH₂)₄COOH + n HO(CH₂)₄OH → [OOC(CH₂)₄COO(CH₂)₄O]n + n H₂O (n represents the degree of polymerization) []

Other Relevant Reactions

PHA can undergo various degradation reactions depending on the environment. Hydrolysis, a reaction with water, can break down the ester linkages in the polymer chain. Additionally, enzymatic degradation by specific microorganisms is possible.


Physical And Chemical Properties Analysis

  • Physical State: Solid (typically semicrystalline)
  • Melting Point: 50-55 °C (may vary)
  • Boiling Point: Decomposes before boiling
  • Solubility: Insoluble in water, soluble in some organic solvents
  • Chemical Stability: Relatively stable at room temperature, but can degrade under high temperatures or exposure to UV light

Mechanism of Action (Not Applicable)

  • Dust inhalation: Inhalation of dust particles may cause respiratory irritation.
  • Melt handling: Molten PHA can cause burns if it comes into contact with skin.

Synthesis and Characterization:

  • Researchers have successfully synthesized polybutylene adipate through various methods, including melt condensation polymerization and ring-opening polymerization. Source: National Institute of Standards and Technology (NIST) - Poly(butylene adipate): #nist-poly-butylene-adipate
  • Studies have employed techniques like nuclear magnetic resonance (NMR) spectroscopy and differential scanning calorimetry (DSC) to characterize the structural and thermal properties of the polymer. Source: Synthesis and Cytotoxicity Studies of Poly(1,4-butanediol citrate) Gels for Cell Culturing:

Potential Applications:

  • Research has explored the potential use of polybutylene adipate in various applications, including:
    • Biodegradable polymers: Due to its biodegradability, polybutylene adipate has been investigated as a potential material for applications like sutures, drug delivery systems, and tissue engineering scaffolds. Source: National Institutes of Health (NIH) - Polybutylene adipate: )
    • Polyesters: Polybutylene adipate belongs to the class of polyesters, which are widely used in various applications like textiles, packaging materials, and engineering plastics. Research explores its potential for specific uses within this class. Source: ScienceDirect - Polyesters: Structures, properties, applications, and future perspectives:

Other CAS

25103-87-1

General Manufacturing Information

Hexanedioic acid, polymer with 1,4-butanediol: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2023-09-13

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